4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Description
The compound 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a thienoquinoline derivative characterized by a rigid heterocyclic core, an (E)-configured ethenyl linker, a 2,6-dichlorophenyl group, and a phenoxy substituent.
Properties
IUPAC Name |
4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NOS/c26-21-7-4-8-22(27)18(21)10-12-23-19-13-14-30-25(19)20-15-17(9-11-24(20)28-23)29-16-5-2-1-3-6-16/h1-12,15H,13-14H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKOOEHHZAJKKE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a member of the thienoquinoline family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Thieno[3,2-c]quinoline core : This heterocyclic structure is known for its diverse biological activities.
- Dichlorophenyl group : This moiety is often associated with enhanced potency in various pharmacological contexts.
- Phenoxy group : This functional group can influence the compound's interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds similar to thienoquinolines exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienoquinoline can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : Compounds have been demonstrated to inhibit the proliferation of various cancer cell lines.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Acetylcholinesterase Inhibition
One notable biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit AChE could lead to increased levels of acetylcholine in synapses, thereby enhancing cholinergic neurotransmission.
Table 1: Comparison of AChE Inhibition Potency
| Compound Name | IC50 (nM) | Reference |
|---|---|---|
| 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-... | TBD | Current Study |
| Donepezil | 0.1 | |
| Tacrine | 71.18 | |
| Hybrid Compounds | Varies |
Antimicrobial Activity
Preliminary studies suggest that thienoquinoline derivatives may also exhibit antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Study 1: AChE Inhibition and Neuroprotection
A recent study investigated the neuroprotective effects of thienoquinoline derivatives on neuronal cell lines. The results indicated that these compounds significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Study 2: Anticancer Efficacy in Vivo
In vivo studies using murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed significant apoptosis within tumor tissues.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thienoquinoline compounds exhibit significant anticancer properties. For instance, a study published in the journal Molecules demonstrated that certain thienoquinoline derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific interactions with cellular targets were analyzed using molecular docking studies, revealing potential binding affinities with key proteins involved in cancer signaling pathways .
Case Study:
A synthesized derivative of thienoquinoline was tested against various cancer cell lines, including breast and lung cancer cells. The results showed an IC50 value in the low micromolar range, indicating potent anticancer activity.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thienoquinoline Derivative A | MCF-7 (Breast) | 5.8 | Apoptosis induction |
| Thienoquinoline Derivative B | A549 (Lung) | 7.2 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Research has shown that thienoquinolines can inhibit bacterial growth and have antifungal effects. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
Case Study:
In a comparative study of various thienoquinoline derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thienoquinoline Derivative C | Staphylococcus aureus | 8 |
| Thienoquinoline Derivative D | Candida albicans | 6 |
Organic Electronics
The unique electronic properties of thienoquinolines make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron donors or acceptors can be exploited in the design of new materials for energy conversion devices.
Research Findings:
A recent study highlighted the synthesis of a novel polymer incorporating thienoquinoline units that exhibited enhanced charge transport properties compared to traditional materials used in OLEDs. This advancement could lead to more efficient devices with improved lifetimes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Physicochemical Properties
Key differences among analogs arise from substituent positions on the phenyl ring and heterocyclic modifications. Below is a comparative analysis:
Table 1: Physicochemical and Structural Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|---|
| 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | Not reported | C₂₅H₁₇Cl₂NOS | 450.38 | 2,6-Cl₂, 8-phenoxy | N/A | N/A | N/A |
| 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | 865658-57-7 | C₂₅H₁₇Cl₂NOS | 450.38 | 2,4-Cl₂, 8-phenoxy | 1.394 | 622.8 | 4.82 |
| 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | Not reported | C₂₃H₁₅F₄NOS | 429.43 | 2-F, 8-CF₃O | N/A | N/A | N/A |
| 2-(2,4-dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline | Not reported | C₂₃H₁₅Cl₂NS | 408.34 | 2,4-Cl₂, 9-phenyl | N/A | N/A | N/A |
Key Observations :
- The 2,6-dichlorophenyl analog (target compound) is expected to exhibit higher symmetry and steric hindrance compared to the 2,4-dichlorophenyl isomer (CAS: 865658-57-7), which may influence crystallinity and solubility .
- The trifluoromethoxy group (CF₃O) in one analog increases electron-withdrawing properties and may improve membrane permeability compared to phenoxy substituents .
Q & A
Q. What are the established synthetic routes for 4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, and how do reaction conditions influence yield and purity?
Answer: The synthesis of thienoquinoline derivatives typically involves multi-step protocols, such as cyclization, Friedländer condensation, or Suzuki-Miyaura cross-coupling reactions. For structurally related compounds (e.g., 2-(2,4-dichlorophenyl)-9-phenyl derivatives), single-crystal X-ray diffraction confirms that substituent positioning and stereochemistry are critical for regioselectivity . Reaction temperature, solvent polarity, and catalyst choice (e.g., PdCl₂(PPh₃)₂ for cross-coupling) significantly impact yield and purity. For example, polar aprotic solvents like DMF enhance reaction efficiency in Pd-catalyzed systems . Column chromatography (silica gel, gradient elution) is commonly used for purification, with yields ranging from 50–75% depending on substituent complexity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state conformation?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous thienoquinoline derivatives, SC-XRD data (e.g., CCDC 2294253–2294257) reveal planar quinoline cores with dihedral angles <10° between aromatic rings. Intermolecular interactions include weak C–H⋯π and halogen (Cl⋯Cl) contacts, which stabilize crystal packing . Disorder in main residues (observed in some structures) necessitates refinement using split-atom models . Data-to-parameter ratios >11:1 and R-factors <0.07 indicate high reliability .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
Answer: Quinoline derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For Alzheimer’s-related targets, acetylcholinesterase (AChE) inhibition assays (Ellman’s method) and β-amyloid aggregation studies are standard . Tyrosine kinase inhibition (e.g., PDGF-RTK) can be assessed via fluorescence-based kinase activity assays . IC₅₀ values are calculated using dose-response curves, with positive controls (e.g., donepezil for AChE) to validate experimental setups .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives of this compound?
Answer: Chiral resolution may involve asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) or enzymatic kinetic resolution. For stereochemically complex analogs, circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chiralpak IA column) are used to quantify enantiomeric excess (ee). Computational modeling (DFT or molecular docking) predicts favorable transition states to guide ligand design .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions. For PDGF-RTK inhibition, homology modeling based on PDB entries (e.g., 5K5X) generates binding poses, with scoring functions (e.g., MM/GBSA) estimating ΔG values . Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity .
Q. How should researchers address contradictions in biological activity data across different studies?
Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities in compound batches. Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). Statistical tools (e.g., Bland-Altman plots) quantify systematic bias, while meta-analyses aggregate data from peer-reviewed studies .
Q. What functional group modifications enhance the compound’s metabolic stability without compromising activity?
Answer: Introducing electron-withdrawing groups (e.g., –CF₃) at the 2,6-dichlorophenyl moiety reduces oxidative metabolism. Phenoxy substituents at position 8 can be fluorinated to improve lipophilicity and blood-brain barrier penetration . In vitro microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life (t₁/₂), guiding SAR optimization .
Data Analysis & Validation
Q. How do researchers confirm the absence of polymorphic forms in synthesized batches?
Answer: Powder X-ray diffraction (PXRD) compares experimental patterns with SC-XRD-derived simulations to detect polymorphism. Thermal analysis (DSC/TGA) identifies melting point variations (>5°C suggests polymorphs). For hygroscopic compounds, dynamic vapor sorption (DVS) assesses stability under humidity .
Q. What strategies mitigate aggregation-induced artifacts in biological assays?
Answer: Use dynamic light scattering (DLS) to detect aggregates (>100 nm). Add non-ionic detergents (e.g., Tween-20) or conduct assays in low-concentration ranges (<10 µM). Counter-screens with orthogonal methods (e.g., microscopy for β-amyloid aggregation) confirm target-specific effects .
Q. How are computational predictions validated against experimental data for this compound?
Answer: Machine learning models (e.g., Random Forest, SVM) trained on published quinoline datasets predict solubility or toxicity. Experimental validation involves parallel artificial membrane permeability assays (PAMPA) for permeability and HepG2 cytotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
